molecular formula C10H13FO2 B6315257 (2-Fluoro-3-isopropoxyphenyl)methanol CAS No. 2586126-16-9

(2-Fluoro-3-isopropoxyphenyl)methanol

Cat. No.: B6315257
CAS No.: 2586126-16-9
M. Wt: 184.21 g/mol
InChI Key: CJTKNJXCTJPOKJ-UHFFFAOYSA-N
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Description

(2-Fluoro-3-isopropoxyphenyl)methanol: is an organic compound with the molecular formula C10H13FO2 It is characterized by the presence of a fluorine atom, an isopropoxy group, and a hydroxymethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-3-isopropoxyphenyl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorophenol and isopropyl bromide.

    Etherification: The first step involves the etherification of 2-fluorophenol with isopropyl bromide in the presence of a base such as potassium carbonate to form 2-fluoro-3-isopropoxyphenol.

    Reduction: The final step involves the reduction of 2-fluoro-3-isopropoxybenzaldehyde to this compound using a reducing agent such as sodium borohydride.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2-Fluoro-3-isopropoxyphenyl)methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products:

    Oxidation: 2-Fluoro-3-isopropoxybenzaldehyde, 2-Fluoro-3-isopropoxybenzoic acid.

    Reduction: Various alcohol derivatives.

    Substitution: Compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (2-Fluoro-3-isopropoxyphenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: The compound is used to study the mechanisms of various chemical reactions, particularly those involving fluorinated compounds.

Biology and Medicine:

    Pharmaceutical Research: The compound is investigated for its potential use in the development of new pharmaceuticals, particularly those targeting specific biological pathways.

    Biological Studies: It is used in studies to understand the effects of fluorinated compounds on biological systems.

Industry:

    Material Science: The compound is explored for its potential use in the development of new materials with unique properties.

    Chemical Manufacturing: It is used as a building block in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Fluoro-3-isopropoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the isopropoxy group can influence the compound’s reactivity and interactions with biological molecules. The hydroxymethyl group allows for further functionalization, making the compound versatile in various applications.

Comparison with Similar Compounds

    (2-Fluoro-3-methoxyphenyl)methanol: Similar structure but with a methoxy group instead of an isopropoxy group.

    (2-Fluoro-3-ethoxyphenyl)methanol: Similar structure but with an ethoxy group instead of an isopropoxy group.

    (2-Fluoro-3-propoxyphenyl)methanol: Similar structure but with a propoxy group instead of an isopropoxy group.

Uniqueness:

    Reactivity: The presence of the isopropoxy group in (2-Fluoro-3-isopropoxyphenyl)methanol can influence its reactivity compared to similar compounds with different alkoxy groups.

    Applications: The unique combination of functional groups in this compound makes it suitable for specific applications in pharmaceutical and material science research.

Properties

IUPAC Name

(2-fluoro-3-propan-2-yloxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO2/c1-7(2)13-9-5-3-4-8(6-12)10(9)11/h3-5,7,12H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTKNJXCTJPOKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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